Octylsilane

Catalog No.
S625487
CAS No.
871-92-1
M.F
C8H17Si
M. Wt
141.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octylsilane

CAS Number

871-92-1

Product Name

Octylsilane

Molecular Formula

C8H17Si

Molecular Weight

141.31 g/mol

InChI

InChI=1S/C8H17Si/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3

InChI Key

GHBKQPVRPCGRAQ-UHFFFAOYSA-N

SMILES

CCCCCCCC[Si]

Synonyms

octylsilane

Canonical SMILES

CCCCCCCC[Si]

Surface Modification

One prominent application of octylsilane lies in surface modification. Its long octyl chain (C₈H₁₈) imparts hydrophobic (water-repelling) properties to surfaces it bonds to. Researchers utilize this characteristic to create water-repellent coatings for various materials, including glass, metals, and polymers []. This has applications in diverse fields, such as:

  • Preventing corrosion: Octylsilane coatings can protect metals from corrosion by creating a barrier against water and moisture [].
  • Microfluidics: In microfluidic devices, octylsilane coatings can prevent unwanted interactions between fluids and the device walls, improving device performance [].
  • Biosensors: Octylsilane coatings can be used to modify the surfaces of biosensors, affecting their selectivity and sensitivity towards specific biomolecules [].

Synthesis of Functional Materials

Octylsilane also serves as a building block for the synthesis of various functional materials. Its reactive Si-H bond allows it to participate in various chemical reactions, enabling the creation of diverse materials with tailored properties. Some examples include:

  • Silicone polymers: Octylsilane can be used as a cross-linking agent in the synthesis of silicone polymers, influencing their mechanical and thermal properties [].
  • Silane coupling agents: By attaching functional groups to the octyl chain, octylsilane can be transformed into silane coupling agents, which improve the adhesion between dissimilar materials [].
  • Organic-inorganic hybrid materials: Octylsilane can be incorporated into the synthesis of organic-inorganic hybrid materials, combining the properties of organic and inorganic components for unique functionalities [].

Other Research Applications

Beyond the aforementioned applications, octylsilane finds use in various other areas of scientific research. These include:

  • Organic synthesis: Octylsilane can act as a hydrosilane reagent in various organic reactions, facilitating the reduction of aldehydes and ketones [].
  • Chromatography: Octylsilane is a stationary phase component in some chromatography techniques, used for the separation of organic compounds [].
  • Material characterization: Octylsilane can be employed in the characterization of materials by techniques like X-ray photoelectron spectroscopy (XPS) [].

Octylsilane, also known as n-octylsilane or 1-sila-nonane, is an organosilicon compound characterized by its long hydrophobic alkyl chain. Its molecular formula is C8H20SiC_8H_{20}Si and it has a molecular weight of approximately 144.33 g/mol. This compound is primarily utilized in surface modification applications due to its ability to form self-assembled monolayers on various substrates, enhancing their hydrophobic properties and chemical stability . Octylsilane is often employed in the development of advanced materials, including nanocomposites and coatings, owing to its unique chemical structure that facilitates strong interactions with silanol groups on surfaces.

Octylsilane's mechanism of action depends on the specific application. Here are two potential mechanisms:

  • Surface Modification: Octylsilane can react with surfaces containing hydroxyl (OH) groups, forming a silane monolayer. This can change the surface properties from hydrophilic to hydrophobic, making it useful for applications like water repellency [].
  • Precursor for Functional Organosilanes: Octylsilane can be used as a starting material for synthesizing other organosilicon compounds with various functionalities by modifying the octyl group [].

Octylsilane is a flammable liquid and should be handled with appropriate precautions. Detailed data on its specific toxicity is limited, but it is recommended to handle it with gloves and in a well-ventilated area following standard laboratory safety protocols [].

Please Note:

  • The information on the number of hydrogen atoms bonded to silicon (C₈H₁₇Si or C₈H₂₀Si) varies slightly across sources. This might be due to the presence of isomers or variations in synthesis methods.
  • In-depth research on the specific reactivity and applications of octylsilane is ongoing.

  • Hydrolysis: When exposed to moisture, octylsilane hydrolyzes to form silanol groups, which can further react to create siloxane bonds. This reaction is crucial for its application in surface modifications .
  • Condensation: The silanol groups formed during hydrolysis can undergo condensation reactions, leading to the formation of siloxanes and oligomers that enhance material properties.
  • Substitution: The methoxy or ethoxy groups in related compounds can be substituted with other functional groups, allowing for tailored chemical properties .

These reactions are fundamental in the synthesis of advanced materials where octylsilane is used as a coupling agent or surface modifier.

The biological activity of octylsilane is primarily associated with its role as a surface modifier rather than as a therapeutic agent. It has been shown to influence cellular processes by modifying the surfaces of biomaterials. For instance, octylsilane can enhance the hydrophobicity of surfaces, which affects cell adhesion and proliferation. This modification can impact cellular signaling pathways and gene expression due to changes in surface interactions . Additionally, octylsilane's hydrolysis products may exhibit varying degrees of toxicity and bioactivity, necessitating careful evaluation in biological contexts .

Octylsilane can be synthesized through several methods:

  • Direct Reaction: One common synthesis method involves the reaction of n-octyl silicon chloride with an alcohol (such as methanol or ethanol) under controlled conditions. This process typically occurs in organic solvents like toluene or dimethylformamide at elevated temperatures .
  • Hydrosilylation: Another method includes hydrosilylation reactions where octenes react with silanes in the presence of catalysts, yielding octylsilane derivatives .
  • Industrial Production: In industrial settings, octylsilane is produced using fixed bed reactors that facilitate large-scale synthesis through processes like wet chemical reduction and copolymerization.

These methods allow for the production of octylsilane with varying purities and functional characteristics suitable for specific applications.

Octylsilane finds diverse applications across various fields:

  • Surface Modification: It is extensively used to modify surfaces of materials such as glass, metals, and polymers to improve hydrophobicity and adhesion properties .
  • Nanocomposites: Octylsilane serves as a coupling agent in the fabrication of nanocomposites, enhancing mechanical properties such as tensile strength and elongation at break .
  • Coatings: Its ability to form stable films makes it suitable for protective coatings that resist moisture and corrosion.
  • Biomedical Devices: In biomedical applications, octylsilane-modified surfaces are used to improve biocompatibility and reduce protein adsorption on implants .

These applications highlight its versatility as a functional material in both industrial and biomedical settings.

Interaction studies involving octylsilane focus on its ability to modify surface properties and its effects on biological systems. Research indicates that octylsilane can significantly alter the wettability of surfaces, influencing how cells interact with these modified materials. Studies have shown that surfaces treated with octylsilane exhibit reduced protein adsorption and enhanced cell detachment rates compared to untreated surfaces. This property is particularly beneficial in developing medical devices where minimizing cell adhesion is crucial for preventing thrombosis or biofilm formation .

Several compounds share structural similarities with octylsilane, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
Trimethoxy(octyl)silaneC8H20O3SiUsed as a coupling agent; forms stable siloxanes upon hydrolysis.
Triethoxy(octyl)silaneC8H20O3SiRapidly hydrolyzes; produces ethanol and octylsilanetriol; used in coatings .
OctadecyltrichlorosilaneC18H37Cl3SiLonger alkyl chain; used for hydrophobic coatings on various substrates.
OctamethylcyclotetrasiloxaneC8H24O4Si4Used in silicone elastomers; exhibits different polymerization behavior.

Octylsilane's uniqueness lies in its balance between hydrophobicity provided by the octyl group and its reactivity through the silicon atom, making it particularly effective for surface modifications compared to other silanes.

The direct synthesis of octylsilane from elemental silicon represents a fundamental approach in organosilicon chemistry, building upon the well-established Müller-Rochow process. This methodology involves the reaction of silicon powder with halogenated organic precursors under controlled conditions to form silicon-carbon bonds directly [10] [44]. The process typically employs copper-based catalysts to facilitate the interaction between elemental silicon and alkyl halides at elevated temperatures ranging from 280 to 350 degrees Celsius [13] [44].

The formation of octylsilane through direct synthesis proceeds via the reaction of silicon powder with octyl chloride or octyl bromide in the presence of copper catalysts. The copper forms intermetallic compounds with silicon, specifically copper-silicon alloys with approximate composition copper three silicon, which serve as active catalytic species [10]. These intermetallics facilitate the oxidative addition of the carbon-halogen bond to the silicon surface, followed by reductive elimination to form the desired silicon-carbon bond [10].

Research findings indicate that the direct synthesis method achieves silicon conversion rates of 90-98% under optimal conditions, with organic halide conversion rates typically ranging from 30-90% depending on the specific halogenated precursor employed [10]. The reaction mechanism involves the formation of surface-bound intermediates where the halogen atom coordinates to copper centers while the organic group forms a bond with silicon atoms [10] [13].

ParameterOptimal RangeConversion Rate
Temperature280-350°C90-98% (Silicon)
Pressure2-5 bar30-90% (Organic halide)
Copper content1-10% by weight-
Reaction time4-12 hours-

The selectivity of direct synthesis for octylsilane formation depends significantly on the reactor design and operating conditions. Fluidized bed reactors are commonly employed to ensure adequate heat and mass transfer, while maintaining proper contact between the silicon particles and gaseous halogenated precursors [6] [14]. The presence of silicon dioxide formed during the reaction can influence product distribution and must be carefully controlled through appropriate reactor design and operating parameters [47].

Hydrosilylation Reaction Pathways and Catalytic Mechanisms

Hydrosilylation represents the most versatile and widely employed method for octylsilane synthesis, involving the addition of silicon-hydrogen bonds across carbon-carbon double bonds [9] [21]. This catalytic process enables the formation of octylsilane from readily available silane precursors and octene starting materials under mild reaction conditions.

The predominant mechanism for hydrosilylation follows the Chalk-Harrod pathway, which involves oxidative addition of the silicon-hydrogen bond to a transition metal catalyst, followed by alkene coordination and insertion, and finally reductive elimination to form the silicon-carbon bond [9] [12] [21]. Platinum-based catalysts, particularly Karstedt's catalyst and Speier's catalyst, remain the industrial standard due to their high activity and broad substrate scope [22] [24].

Recent advances in hydrosilylation catalysis have demonstrated the effectiveness of nickel-based systems for octylsilane production. Alpha-diimine nickel catalysts exhibit high anti-Markovnikov selectivity when reacting with terminal alkenes, specifically 1-octene, to produce octylsilane derivatives [8]. These catalysts operate through a modified mechanism involving facile beta-hydride elimination and reinsertion processes that allow for chain walking along the alkyl chain before silicon-carbon bond formation [8].

Catalyst SystemTemperatureYieldSelectivity
Platinum (Karstedt's)25-80°C85-95%>95% anti-Markovnikov
Nickel (alpha-diimine)23°C92%>98% anti-Markovnikov
Rhodium complexes60-100°C70-85%Variable

The mechanistic understanding of hydrosilylation has been enhanced through computational studies that reveal the role of ligand environment in controlling selectivity and reactivity [23] [26]. Platinum-catalyzed systems demonstrate exceptional tolerance for functional groups and can accommodate a wide range of silane substrates, including tertiary silanes that are particularly relevant for industrial applications [22].

Alternative mechanistic pathways have been identified, including sigma-bond metathesis mechanisms that operate with certain catalyst systems [12] [27]. These pathways can provide complementary selectivity patterns and enable access to products that are challenging to obtain through conventional Chalk-Harrod mechanisms [12].

The development of biomimetic catalysts has shown promise for achieving enhanced selectivity in hydrosilylation reactions. Porous cage ligands that create enzyme-like microenvironments around platinum centers demonstrate remarkable site-selectivity through steric confinement effects, leading to dramatically improved discrimination between similar functional groups [22].

Post-Functionalization Strategies for Derivative Formation

Post-functionalization of octylsilane enables the introduction of diverse functional groups while maintaining the octyl chain structure, providing access to a broad range of derivatives with tailored properties [15] [37]. These strategies typically involve modification of the silicon center or transformation of the terminal methyl group of the octyl chain through selective catalytic processes.

Silicon center functionalization represents a primary approach for octylsilane derivatization. The silicon-hydrogen bonds in octylsilane can undergo further hydrosilylation reactions with functionalized alkenes to introduce additional organic substituents [1] [15]. This approach allows for the preparation of dialkyl and trialkyl silanes with mixed substituent patterns that are valuable for specialized applications.

Cross-coupling reactions provide another powerful methodology for octylsilane functionalization. The Hiyama-Denmark cross-coupling reaction enables the formation of carbon-carbon bonds using octylsilane derivatives as nucleophilic partners with organic halides under palladium catalysis [38] [40]. This transformation proceeds through transmetalation mechanisms where silicon serves as the metal center for organic group transfer [38].

Oxidative functionalization strategies allow for the controlled introduction of oxygen-containing functional groups. The conversion of octylsilane to silanol derivatives can be achieved through controlled hydrolysis or oxidation reactions, providing access to compounds that serve as precursors for siloxane network formation [17] [33].

Functionalization MethodProduct TypeTypical Conditions
HydrosilylationMultisubstituted silanesPt catalyst, 25-80°C
Cross-couplingCarbon-carbon bondsPd catalyst, base, 80-120°C
OxidationSilanol derivativesControlled hydrolysis
SilylationSilyl ethersLewis acid catalysis

The post-synthetic modification approach offers significant advantages over pre-functionalization strategies, as it minimizes side reactions and allows for better control over product distribution [18]. This methodology is particularly valuable when dealing with sensitive functional groups that might not survive the initial octylsilane synthesis conditions [18].

Advanced functionalization strategies involve the use of protecting group chemistry to enable selective modification of specific sites within octylsilane derivatives. Silanol groups can serve as both protecting groups and directing groups for subsequent functionalization reactions, enabling complex molecular architectures to be constructed in a step-wise manner [15].

Purification Techniques and Quality Control Measures

The purification of octylsilane requires specialized techniques due to its physical properties and the nature of typical impurities present after synthesis [16] [39]. The compound exhibits a boiling point of 158-163 degrees Celsius and a density of 0.746 grams per milliliter, necessitating careful selection of purification methods [4] [46].

Fractional distillation represents the primary purification technique for octylsilane, taking advantage of the significant boiling point differences between the target compound and typical synthetic byproducts [16] [41]. The distillation process typically employs packed columns with 20-36 theoretical plates to achieve adequate separation efficiency [16]. Temperature control is critical, with initial temperatures ranging from minus 50 to minus 90 degrees Celsius for removal of low-boiling impurities, followed by product collection at atmospheric pressure [16].

The distillation process for octylsilane purification involves multiple stages to remove different classes of impurities. Silicon tetrachloride and chlorosilane byproducts are removed as high-boiling components in the initial separation stage [16]. Hydrogen and other non-condensable impurities are eliminated through controlled pressure and temperature conditions that favor their volatilization while retaining the octylsilane product [16].

Purification StageTemperature RangePressureTarget Compounds Removed
Initial separation-50 to -90°C0-20 psigLow boilers, hydrogen
Main distillation150-170°CAtmosphericProduct collection
Final purificationVariable20-150 psigHigh boilers, residues

Adsorption-based purification methods provide complementary purification capabilities for octylsilane. Porous granular charcoal and magnesium silicate adsorbents operating at temperatures between minus 40 and minus 80 degrees Celsius can effectively remove trace impurities that are difficult to separate by distillation alone [16]. These adsorbents are particularly effective for removing polar impurities and trace metal contaminants [16].

Quality control measures for octylsilane involve multiple analytical techniques to ensure product purity and consistency. Gas chromatography with flame ionization detection provides quantitative analysis of octylsilane content and identification of organic impurities [29] [30]. The analytical method typically employs capillary columns with detection limits in the range of 1-5 micrograms per milliliter [30] [35].

Advanced analytical techniques include gas chromatography coupled with vacuum ultraviolet spectroscopy, which provides unique absorption signatures for organosilanes in the 120-240 nanometer wavelength range [29]. This method enables differentiation of structural isomers and provides enhanced identification capabilities compared to conventional gas chromatography-mass spectrometry approaches [29].

Nuclear magnetic resonance spectroscopy serves as a critical quality control tool for octylsilane characterization. Silicon-29 nuclear magnetic resonance provides direct information about the silicon environment and can detect silicon-containing impurities with high sensitivity [33] [36]. The technique benefits from hyperpolarization methods that can enhance signal intensity by factors approaching 3000-fold, enabling rapid analysis of silicon-containing compounds [33] [36].

Analytical MethodDetection LimitApplication
Gas chromatography-flame ionization1-5 μg/mLQuantitative purity analysis
Gas chromatography-vacuum ultravioletSub-ppm levelsIsomer identification
Silicon-29 nuclear magnetic resonanceVariableSilicon environment analysis
High-resolution mass spectrometryng/mL levelsImpurity identification

Octylsilane exhibits remarkable thermal stability characteristics that make it suitable for high-temperature applications and surface modification processes. The compound demonstrates a boiling point of 162-163°C and maintains structural integrity at temperatures significantly above ambient conditions [1] [2]. The melting point below 0°C indicates that octylsilane remains in liquid phase under standard laboratory conditions, facilitating its handling and application in various synthetic procedures [2].

Thermal decomposition studies reveal that octylsilane maintains stability up to approximately 250°C, with significant degradation occurring in the range of 250-550°C [3]. Research by Brambilla et al. demonstrates that the maximum temperature for thermal stability ranges from 350-550°C, depending on the preparative method and surface environment [3]. Materials prepared via grafting methods show enhanced thermal stability compared to those produced through sol-gel processes, with the difference attributed to conformational organization of the alkyl chains.

Phase transition behavior analysis using Raman spectroscopy reveals a critical surface phase transition temperature of approximately 20°C for octadecylsilane stationary phases, which provides insight into conformational ordering changes in related octylsilane systems [4] [5]. This transition represents subtle changes in alkyl chain conformational order from a more ordered phase to a slightly more disordered phase. The temperature-induced surface phase changes observed between 258-343 K follow the Clapeyron equation for first-order transitions [6].

The thermal stability parameters are particularly relevant for applications involving elevated temperatures. The compound shows mass loss of 7.7% in the temperature range of 250-550°C, which corresponds to octadecylsilane group decomposition [3]. The dissociation energy relationships indicate that Si-C bonds (306 kJ/mol) and C-C bonds (331 kJ/mol) are relatively weak compared to Si-O bonds (444 kJ/mol), explaining the preferential degradation pathways observed [3].

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Raman, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis of octylsilane reveals characteristic signal patterns that enable structural identification and purity assessment. The methyl protons (H-13,13,13) appear as a triplet multiplet at 0.83-0.86 ppm with an integrated intensity corresponding to three protons [7]. The methylene protons of the octyl chain (H-8-12) resonate as a ten-proton multiplet in the region of 1.23-1.28 ppm [7]. Methylene protons H-7,7 and H-6,6 appear with a quintet at 1.67 ppm [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the carbon framework of octylsilane. Solid-state ¹³C Nuclear Magnetic Resonance studies demonstrate variable chemical shifts for alkyl chain carbons, with the technique proving particularly useful for monitoring conformational changes upon thermal treatment [8]. The chemical shift patterns allow differentiation between crystalline and liquid-like conformations of the octyl chains.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as fingerprints for octylsilane identification. The asymmetric and symmetric carbon-hydrogen stretching vibrations appear at 2929 and 2855 cm⁻¹, respectively, corresponding to carbon-hydrogen bonds in methylene and methyl groups [3]. The broader carbon-hydrogen stretch region spans 3000-2850 cm⁻¹, which is characteristic of alkane functionality [9] [10].

Carbon-hydrogen bending or scissoring vibrations occur at 1470-1450 cm⁻¹, providing additional structural confirmation [9] [10]. The silicon-hydrogen stretch appears at 2183 cm⁻¹, which is highly characteristic of silane compounds and serves as a definitive identification marker [11]. Thermal treatment studies show reduction in carbon-hydrogen band intensities at elevated temperatures, indicating thermal degradation of the organic components [3].

Raman Spectroscopy

Raman spectroscopic analysis provides unique insights into conformational order and temperature-dependent structural changes in octylsilane systems. The intensity ratio I[ν(a)(carbon-hydrogen₂)]/I[ν(s)(carbon-hydrogen₂)] serves as an empirical indicator of conformational order, with higher ratios indicating increased disorder [4] [5]. The trans/gauche conformational ratio I[ν(carbon-carbon)(T)]/I[ν(carbon-carbon)(G)] provides quantitative assessment of alkyl chain organization [4] [5].

Temperature-dependent studies reveal two distinct regimes of behavior with extrapolation indicating phase transition temperatures around 20°C for surface-confined octylsilane systems [4] [5]. The similarity in behavior between polymeric and monomeric octadecylsilane stationary phases suggests comparable interchain spacing in related octylsilane surface treatments [4].

Mass Spectrometry

Mass spectrometric analysis of octylsilane provides molecular weight confirmation and fragmentation pattern information essential for structural characterization. The molecular ion peak appears at m/z = 144, corresponding to the molecular formula carbon₈hydrogen₂₀silicon [2]. Electron ionization mass spectrometry typically shows weak molecular ion peaks due to the tendency of organosilanes to undergo facile fragmentation [12].

Fragmentation patterns in octylsilane derivatives show characteristic loss of alkyl groups and silicon-containing fragments. Gas chromatography-mass spectrometry analysis demonstrates detection limits for silane impurities in the parts-per-billion range, with relative sensitivity values varying from 0.65 to 1.4 compared to silane reference standards [12]. Electrospray ionization mass spectrometry provides soft ionization with minimal fragmentation, enabling accurate molecular weight determination [8].

Surface Tension and Interfacial Activity Parameters

Octylsilane exhibits distinctive surface activity characteristics that make it highly effective for hydrophobic surface modification applications. The compound demonstrates critical surface tension values below 35 dynes/cm, placing it in the hydrophobic behavior range [13] [14]. This low critical surface tension results in high contact angles with water, effectively creating water-repellent surfaces upon application [13].

Hydrophobic behavior analysis reveals that octylsilane-treated surfaces undergo transition from oleophilic to oleophobic behavior as critical surface tensions decrease below 20 dynes/cm [13]. At critical surface tensions of 20-30 millimeters of mercury per meter, surfaces remain wetted by hydrocarbon oils while exhibiting water repellency. Surfaces with critical surface tensions below 20 millimeters of mercury per meter resist wetting by both water and hydrocarbon oils, achieving dual hydrophobic and oleophobic characteristics [13].

Interfacial bond formation occurs through silicon-oxygen-silicon linkages between octylsilane and substrate surfaces containing hydroxyl groups [15]. The surface modification process involves four sequential steps: hydrolysis of labile groups, condensation to oligomers, hydrogen bonding with substrate hydroxyl groups, and covalent bond formation with concomitant water loss [14]. Monolayer formation studies on gold(111) surfaces demonstrate that octylsilane forms self-assembled monolayers with irregular patterns exhibiting 60 Å length scales [16] [17].

Surface coverage analysis indicates optimal coverage ranges of 3.09-6.45 micromoles per square meter for effective surface modification [6]. The conformational order increases with surface coverage, with temperature-induced phase changes occurring between 258-343 K following first-order transition behavior [6]. Dynamic surface characterization reveals that monolayer formation relaxes surface reconstruction and results in ejection of surface atoms during the adsorption process [16] [17].

Wettability classification of octylsilane-treated surfaces demonstrates excellent water-repellent properties with variable oil interaction depending on surface preparation and coverage density [13]. The interfacial activity is maximized when surface coverage approaches monolayer equivalents, beyond which inter-silane bonding becomes predominant [15]. Critical considerations for optimal surface modification include concentration of surface hydroxyl groups, hydrolytic stability of formed bonds, and physical dimensions of substrate features [18].

Solubility Parameters in Organic Matrices

Octylsilane demonstrates highly selective solubility behavior in organic matrices, with complete insolubility in water (less than 0.13 mg/L at 22.8°C) and excellent solubility in non-polar organic solvents [19]. The octanol-water partition coefficient (log Kow) exceeds 3.7, indicating strong hydrophobic character and preferential partitioning into organic phases [19].

Solubility in aromatic solvents such as toluene provides excellent compatibility for surface modification applications [20]. Aliphatic hydrocarbon solvents including hexane offer superior solubility for extraction and purification procedures [20]. Chlorinated solvents such as carbon tetrachloride demonstrate complete miscibility, making them suitable for analytical measurements and spectroscopic studies [21].

Polar protic solvents including ethanol show good compatibility for solution preparation, particularly in surface treatment formulations [22]. Aprotic polar solvents such as acetonitrile provide adequate compatibility for mass spectrometric analysis and electrospray ionization procedures [23]. The solvent selection significantly affects electrospray ionization performance, with solvent adducts potentially splitting mass peaks and reducing overall signal intensity [23].

Polymer matrix compatibility analysis reveals that octylsilane demonstrates excellent compatibility with hydrophobic polymers due to similar hydrophobic interactions [13]. The Hansen solubility parameters for octylsilane can be estimated as moderate dispersion forces, low polar interactions, and minimal hydrogen bonding capability [24]. These parameters predict good compatibility with low-polarity polymer matrices and poor compatibility with high-polarity systems [24].

Substrate interaction studies demonstrate that octylsilane forms chemical bonds with silica-based substrates through condensation reactions with surface silanol groups [25]. The coupling agent effectiveness depends on substrate hydroxyl group concentration, surface preparation, and reaction conditions [18]. Optimal concentrations for monolayer coverage vary with particle size: less than 1 micrometer particles require 1.5% or greater coverage, while particles larger than 100 micrometers require only 0.1% or less [18].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

871-92-1

Wikipedia

Silane, octyl-

General Manufacturing Information

Silane, octyl-: ACTIVE

Dates

Last modified: 08-15-2023
Simonneau et al. Formal SiH4 chemistry using stable and easy-to-handle surrogates. Nature Chemistry, doi: 10.1038/nchem.2329, published online 24 August 2015 http://www.nature.com/nchem

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